2-[3,4-Dihydro-1(2H)-quinolinyl]-5-(trifluoromethyl)aniline
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Description
Scientific Research Applications
Antileishmanial Agents
Compounds with a similar structure to “2-[3,4-Dihydro-1(2H)-quinolinyl]-5-(trifluoromethyl)aniline” have been synthesized and evaluated for their efficacy against visceral leishmaniasis (VL), a parasitic disease . These compounds have shown potential in vitro antileishmanial activity .
Anti-proliferative Agents
Derivatives of this compound have been evaluated for their cytotoxicity against a panel of four human cancer cell lines . Most of the derivatives showed a higher cytotoxic profile than the parent molecule .
Domino Reactions
This compound can be synthesized using domino reactions . Domino reactions, also known as tandem or cascade reactions, have emerged as a highly effective strategy for the synthesis of bioactive natural products and pharmaceutical agents .
Drug Synthesis
The compound can be used in the synthesis of drugs . Domino reactions contribute immensely to synthetic drug design strategies, enhance aesthetic approaches in total synthesis, and improve yields in large-scale synthesis .
Heterocycle Synthesis
The compound can be used in the synthesis of heterocycles . Heterocycles are a class of organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen .
Catalysts
This compound can be used in the preparation of 2,3-dihydroquinazolin-4 (1H)-one derivatives in aqueous media . The catalyst can be readily recovered and reused for the next reaction for at least three runs without any significant impact on the yields of the products .
properties
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-5-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2/c17-16(18,19)12-7-8-15(13(20)10-12)21-9-3-5-11-4-1-2-6-14(11)21/h1-2,4,6-8,10H,3,5,9,20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYVXLZYIUKJJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=C(C=C(C=C3)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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